Home > Products > Screening Compounds P78132 > Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate
Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate -

Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate

Catalog Number: EVT-13569137
CAS Number:
Molecular Formula: C11H11N7O2
Molecular Weight: 273.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that combines elements of purine and pyrazole chemistry. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The structure comprises an ethyl ester functional group attached to a pyrazole moiety, which is further substituted with an amino group and a purine derivative.

Source

The compound can be synthesized through various chemical methods and is available from specialized chemical suppliers and pharmaceutical intermediates manufacturers. For example, suppliers like Pharmaffiliates offer this compound under the CAS number 313348-16-2, indicating its recognized status in chemical databases .

Classification

Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate belongs to the class of heterocyclic compounds, specifically categorized as a pyrazole derivative. It is also classified as an amino acid derivative due to the presence of the amino group. The compound's molecular formula can be represented as C_11H_13N_5O_2, which reflects its complex structure.

Synthesis Analysis

Methods

The synthesis of Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes:

  1. Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  2. Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reduction reactions on suitable precursors.
  3. Esterification: The final step usually involves the esterification of the carboxylic acid with ethanol or another alcohol to yield the ethyl ester.

These methods require careful control of reaction conditions including temperature, pH, and reaction time to optimize yield and purity.

Technical Details

The synthesis may utilize reagents such as acetic anhydride for acetylation steps or phosphorus oxychloride for activating carboxylic acids. The reactions are often monitored using techniques like thin-layer chromatography or high-performance liquid chromatography to ensure completion.

Molecular Structure Analysis

Structure

The molecular structure of Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate features a pyrazole ring fused with a purine base. The structural formula can be depicted as follows:

C11H13N5O2\text{C}_{11}\text{H}_{13}\text{N}_{5}\text{O}_{2}

Data

Key structural data includes:

  • Molecular Weight: Approximately 245.25 g/mol
  • Density: Typically around 1.3 g/cm³ (exact value may vary based on purity).

The compound's structure allows for various interactions with biological targets, making it a subject of interest in drug design.

Chemical Reactions Analysis

Reactions

Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate can participate in several chemical reactions:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
  2. Acid-base Reactions: The carboxylic acid component can undergo deprotonation, making it useful in coupling reactions.
  3. Condensation Reactions: The compound may also engage in condensation reactions to form more complex structures.

Technical Details

Reactions are typically conducted under controlled conditions to prevent side reactions and ensure high selectivity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize reaction products.

Mechanism of Action

Process

The mechanism of action of Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate is primarily related to its interaction with biological macromolecules, such as enzymes or receptors involved in metabolic pathways.

Potential Mechanisms Include:

  • Inhibition: The compound may act as an inhibitor for certain enzymes by mimicking natural substrates.
  • Agonistic Activity: It could also serve as an agonist for specific receptors, triggering biological responses.

Data

Research into its mechanism often involves kinetic studies and binding affinity assessments using biochemical assays.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in common organic solvents like ethanol and dimethyl sulfoxide, but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids and bases; care should be taken during handling.

Relevant data on these properties are crucial for storage, handling, and application purposes.

Applications

Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate has several scientific uses:

  1. Pharmaceutical Development: It is investigated for potential therapeutic applications in treating diseases related to purine metabolism.
  2. Biochemical Research: Used as a tool compound in studies exploring enzyme mechanisms or metabolic pathways.
  3. Synthetic Intermediates: Serves as an intermediate in the synthesis of other biologically active compounds.

This compound's diverse applications highlight its significance in both research and industry settings, particularly within medicinal chemistry.

Synthetic Chemistry and Methodological Innovations

Synthetic Pathways for Core Scaffold Construction

Cyclocondensation Strategies for Purine-Pyrazole Hybridization

The construction of the purine-pyrazole hybrid scaffold in Ethyl 1-(6-amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate relies on precise cyclocondensation reactions. A common approach involves reacting 6-aminopurine-2-carbohydrazide with ethoxycarbonylmalondialdehyde under acid catalysis. This one-pot cyclization forms the critical C–N bond between the purine C2 position and the pyrazole N1 atom, establishing the hybrid framework efficiently [2] [4]. Alternative pathways employ malondialdehyde derivatives that undergo cyclization with hydrazines to form the pyrazole ring pre-attached to the purine system. This method necessitates strict temperature control (60–80°C) to minimize side products like regioisomeric impurities or hydrolysis derivatives [2]. The reaction’s success hinges on maintaining anhydrous conditions, as water induces decomposition of the malondialdehyde precursor, reducing yields below 50% [2].

Table 1: Cyclocondensation Methods for Purine-Pyrazole Hybrid Synthesis

Precursor CombinationConditionsKey IntermediateYield Range
6-Aminopurine-2-carbohydrazide + EthoxycarbonylmalondialdehydeAcOH/MeOH, 80°C, 3hPyrazole-4-carboxylate core85–95% [4]
2-Hydrazinoadenosine + Ethoxycarbonylmalondialdehyde2-Propanol, reflux, 2-4hRibofuranosyl derivative (Regadenoson intermediate)>90% [4]
6-Aminopurine + Ethyl 2-formyl-3-oxopropionateAqueous, 60–65°C, 4hNon-glycosylated ester80–85% [4]

Regioselective Amidation and Esterification in Intermediate Synthesis

Regioselectivity challenges arise during esterification of the pyrazole-4-carboxylic acid group. Unprotected purine N9 positions may lead to O-alkylation side products. To circumvent this, chemists employ protecting group strategies like tert-butoxycarbonyl (Boc) shielding of the purine amines before esterification [1] [4]. Carbodiimide-mediated coupling (EDC/HOBt) enables direct amidation when synthesizing carboxamide analogs, achieving >90% regioselectivity at the pyrazole C4 position. Solvent polarity critically influences selectivity: Polar aprotic solvents (DMF, acetonitrile) favor C4 functionalization over N2-alkylation by a 15:1 ratio, while protic solvents like ethanol reduce selectivity to 5:1 [1]. Post-functionalization deprotection under mild acidic conditions (e.g., TFA/DCM) yields the target compound without ester hydrolysis [4].

Optimization of Reaction Conditions for Yield Enhancement

Reaction parameter optimization significantly enhances yields:

  • Temperature Control: Maintaining cyclocondensation at 60–65°C minimizes thermal degradation of the purine moiety. Exceeding 70°C promotes decarboxylation, reducing yields by 20–30% [2].
  • Catalyst Systems: Lewis acids (e.g., ZnCl₂) accelerate imine formation during cyclization, cutting reaction times from 12h to 4h and improving yields from 65% to 88% [5].
  • Purification Protocols: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves hydrolytic impurities, achieving >99% purity. This is crucial given the compound’s susceptibility to ester hydrolysis under basic conditions [2].Stability during storage requires pH 6–8 buffers and temperatures below 4°C to prevent ester bond cleavage. Light-protected packaging is essential due to UV sensitivity of the conjugated π-system [2] [5].

Role as a Key Intermediate in Pharmaceutical Synthesis

Application in Regadenoson and Analog Production

This ester serves as the direct precursor to Regadenoson (CVT-3146), an FDA-approved A₂A adenosine receptor agonist for myocardial perfusion imaging. The synthesis involves glycosylation of the purine N9 position using 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, followed by ester-to-amide conversion [3] [8]. Critical to this process is the stereoselective ribosylation, which utilizes the ester intermediate’s C2 position as a regioselective handle for N-glycosidic bond formation. The ribofuranosyl derivative (CAS 313348-16-2) is isolated via crystallization from aqueous methanol, yielding material with >98.5% chromatographic purity suitable for clinical use [5] [8].

Table 2: Pharmaceutical Derivatives Synthesized from the Ester Intermediate

DerivativeSynthetic ModificationTherapeutic ApplicationCAS/Identifier
Regadenoson (Lexiscan®)Ester hydrolysis → Amidation with methylhydrazinePharmacologic stress agent in myocardial imaging313348-17-3 [8]
CVT-3127Ribosylation → Ester reductionShort-acting adenosine receptor agonist313348-16-2 [10]
1-(6-Amino-9H-purin-2-yl)-N-methyl-1H-pyrazole-4-carboxamideAmidation with methylamineReference standard for metabolite studies1702334-23-3 [9]

Downstream Derivatization to Carboxamide-Based Therapeutics

The ethyl ester’s versatility enables conversion to diverse carboxamide therapeutics via aminolysis. Reacting with methylamine in anhydrous DMF at 25°C produces 1-(6-Amino-9H-purin-2-yl)-N-methyl-1H-pyrazole-4-carboxamide (TRC-A629440) [9] [10]. This derivative retains the A₂A receptor binding affinity while enhancing metabolic stability compared to the ester. For more complex amides (e.g., aryl carboxamides), microwave-assisted coupling (100–120°C, 10 min) achieves near-quantitative conversion, eliminating the need for stoichiometric activating agents [10]. Structural activity relationship (SAR) studies leverage this derivatization to explore:

  • Hydrophobicity modifications via alkyl/aryl amides
  • Hydrogen bonding capacity through hydroxylated alkyl amides
  • Bioisosteric replacements (tetrazoles, sulfonamides) [10]These analogs are screened for receptor subtype selectivity, particularly for targeting neurological disorders where blood-brain barrier penetration requires optimized logP values (1–3 range) [10].

Properties

Product Name

Ethyl 1-(6-Amino-9H-purin-2-yl)-1H-pyrazole-4-carboxylate

IUPAC Name

ethyl 1-(6-amino-7H-purin-2-yl)pyrazole-4-carboxylate

Molecular Formula

C11H11N7O2

Molecular Weight

273.25 g/mol

InChI

InChI=1S/C11H11N7O2/c1-2-20-10(19)6-3-15-18(4-6)11-16-8(12)7-9(17-11)14-5-13-7/h3-5H,2H2,1H3,(H3,12,13,14,16,17)

InChI Key

TYWZFNGFJVFTJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N=CN3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.